![molecular formula C30H27N5 B382182 1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 294850-28-5](/img/structure/B382182.png)

1-(4-Benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

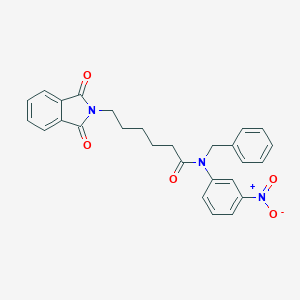

Novel derivatives similar to the compound have been synthesized and evaluated for their antimicrobial properties. For example, a group of novel derivatives was synthesized, characterized, and tested as antimicrobial agents, indicating the potential of such compounds in addressing microbial resistance and infection control (Al‐Azmi & Mahmoud, 2020).

Antitumor Agents

Another significant area of application is in the development of antitumor agents. A series of benzimidazole-pyrimidine conjugates was synthesized and showed marked potency against various cancer cell lines, demonstrating the role of these compounds in cancer therapy and research (Abdel-Mohsen et al., 2010).

Antioxidant Properties

Derivatives have also been explored for their antioxidant activities. The synthesis of novel pyrimidine-containing heterocycles and their evaluation showed potent antioxidant activity, highlighting their potential in oxidative stress-related disease treatment (Salem & Errayes, 2016).

Fluorescent Properties and Binding Studies

The fluorescent properties of related compounds have been studied, providing insights into their potential use in material science and biological labeling. For instance, research into oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives and their fluorescent properties indicates applications in the development of fluorescent whitening agents and probes (Rangnekar & Rajadhyaksha, 1986).

Protein Binding and Pharmacological Evaluation

Moreover, the binding of similar compounds to proteins and their pharmacological activity evaluation have been investigated. This includes studies on the synthesis, characterization, and fluorescence studies of complexes with potential application in neurodegenerative and neuropsychiatric disease treatment (Yang et al., 2005).

Mécanisme D'action

Target of Action

The primary target of this compound is human carbonic anhydrases (hCAs), specifically the isoforms hCA II and hCA VII . These enzymes are zinc-containing and catalyze a simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions . hCA VII is mainly expressed in some brain tissues, such as the cortex, hippocampus, and thalamus regions .

Mode of Action

The compound acts as an effective inhibitor of hCAs . It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The inhibition of hCAs affects the reversible hydration of carbon dioxide to bicarbonate and proton ions . This can influence various biochemical pathways, particularly those involving bicarbonate ions. For instance, hCA VII promotes neuronal excitation by establishing a GABAergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of HCO3- ions through GABA A receptors .

Result of Action

The inhibition of hCAs by this compound can have several molecular and cellular effects. For example, it can affect neuronal excitation in the brain by influencing the bicarbonate gradient . Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain, thus suggesting that its inhibition may represent a novel pharmacologic mechanism for the treatment of this pathology .

Propriétés

IUPAC Name |

1-(4-benzhydrylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N5/c1-22-20-28(35-27-15-9-8-14-26(27)32-30(35)25(22)21-31)33-16-18-34(19-17-33)29(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,20,29H,16-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGKQICFDBIUDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B382100.png)

![2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B382101.png)

![1H-indole-2,3-dione 3-[(4-phenyl-2-quinolinyl)hydrazone]](/img/structure/B382102.png)

![Diethyl 2-[(2,4,6-trichlorophenyl)hydrazono]malonate](/img/structure/B382104.png)

![4-(dimethylamino)benzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B382109.png)

![3-{4-Nitrophenyl}-1-phenylimidazo[1,5-a]pyridine](/img/structure/B382114.png)

![4-{4-Nitrophenyl}-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-2,3-dihydro-1,3-thiazole](/img/structure/B382118.png)

![3-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-4-{4-nitrophenyl}-2,3-dihydro-1,3-thiazole](/img/structure/B382125.png)